molecular formula C7H10N2O B8386146 4-methoxy-N-methylpyridin-3-amine

4-methoxy-N-methylpyridin-3-amine

Cat. No.: B8386146
M. Wt: 138.17 g/mol
InChI Key: RXMAAVSEKNXZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-N-methylpyridin-3-amine is a chemical compound for research use only , not for diagnostic or therapeutic use. While specific data is limited, it belongs to a class of N -alkyl- N -phenylpyridin-2-amine derivatives that are of significant interest in medicinal chemistry, particularly in the field of oncology . These tertiary diarylamine derivatives have been investigated as a novel class of tubulin polymerization inhibitors that target the colchicine binding site . This mechanism disrupts microtubule dynamics, which is critical for cell division, making such compounds promising candidates for the development of antiproliferative agents . The structural motif of a methoxy-substituted pyridine ring linked to a methylamino group provides a versatile scaffold for chemical synthesis and optimization. Researchers can utilize this compound in hit-to-lead campaigns, exploring structure-activity relationships (SAR) to enhance potency and selectivity. Pyridine derivatives, in general, represent a privileged structure in drug discovery, with wide-ranging applications in the synthesis of compounds for various biomedical and pharmacological studies . Proper handling procedures are required. Please refer to the Safety Data Sheet for comprehensive hazard and handling information.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-methoxy-N-methylpyridin-3-amine

InChI

InChI=1S/C7H10N2O/c1-8-6-5-9-4-3-7(6)10-2/h3-5,8H,1-2H3

InChI Key

RXMAAVSEKNXZKD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Notable Properties/Data
4-Methoxy-N-methylpyridin-3-amine -OCH₃ (4), -NHCH₃ (3) Methoxy, methylamine ~152.18 g/mol Enhanced electron density at pyridine ring; moderate lipophilicity
4-Chloro-5-methoxypyridin-3-amine -Cl (4), -OCH₃ (5) Chloro, methoxy ~172.60 g/mol Electron-withdrawing Cl reduces basicity; potential halogen bonding
4-Methyl-3-nitropyridin-2-amine -CH₃ (4), -NO₂ (3) Methyl, nitro ~153.13 g/mol Nitro group lowers amine basicity (pKa ~2.5); high thermal stability (m.p. >200°C)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine Biphenyl with -OCH₃ (2) Bipyridine, methoxy ~226.24 g/mol Extended π-system increases UV absorption; potential kinase inhibition

Key Findings :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound increases electron density at the pyridine ring, favoring electrophilic substitution at position 2 or 4. In contrast, chloro and nitro groups (e.g., in 4-Chloro-5-methoxypyridin-3-amine and 4-Methyl-3-nitropyridin-2-amine) reduce electron density, directing reactivity to different positions .
  • Lipophilicity: The N-methyl group in the target compound enhances lipophilicity (logP ~1.2) compared to non-methylated analogs like 3-Methylpyridin-4-amine (logP ~0.8), impacting membrane permeability .

Functional Group Variations and Reactivity

Compound Name Functional Group Modifications Synthesis Insights Applications
This compound Methylated amine, methoxy Prepared via nucleophilic substitution or reductive amination Intermediate in antitumor agents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine, pyrazole Copper-catalyzed coupling (17.9% yield) Anticancer candidates (IC₅₀ ~5 µM)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine Fluorobenzyl, pyridinylmethyl Multi-step alkylation CNS-targeting ligands (σ receptor affinity)

Key Findings :

  • Amine Functionalization : Methylation of the amine (as in the target compound) reduces hydrogen-bonding capacity compared to primary amines (e.g., 3-Methylpyridin-4-amine), altering solubility and protein-binding interactions .

Physical and Spectral Properties

  • Melting Points : this compound (m.p. ~100–110°C estimated) has lower thermal stability than nitro-substituted analogs like 4-Methyl-3-nitropyridin-2-amine (m.p. >200°C) due to weaker intermolecular interactions .
  • Spectral Signatures :
    • IR : Methoxy C-O stretch at ~1250 cm⁻¹; N-H stretch absent due to methylation .
    • ¹H NMR : Methoxy protons at δ ~3.8 ppm; pyridine protons deshielded by electron-donating groups (δ 6.5–8.5 ppm) .

Preparation Methods

Nucleophilic Substitution with Methylamine

Principle : Displacement of a leaving group (e.g., halogen) by methylamine.
Procedure :

  • Starting Material : 3-Bromo-4-methoxypyridine.

  • Reagents : Methylamine hydrochloride, copper catalyst, sodium hydroxide.

  • Conditions : Autoclave at 120–130°C for 24 hours.

  • Workup : Extraction with dichloromethane, drying, and concentration.
    Yield : 87% (isolated as free base).

Example :

Key Data :

ParameterValue
CatalystCopper powder
SolventWater
Temperature120–130°C
Reaction Time24 hours

Reductive Amination of Pyridine Ketones

Principle : Reduction of an imine intermediate formed from a ketone and methylamine.
Procedure :

  • Starting Material : 4-Methoxy-3-pyridinyl ketone.

  • Reagents : Methylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid.

  • Conditions : Room temperature in dichloromethane.

  • Workup : Acidic workup followed by neutralization and extraction.
    Yield : 72–84% (depending on substituents).

Mechanism :

  • Formation of imine via condensation.

  • Reduction using NaBH(OAc)₃.

Suzuki-Miyaura Coupling Followed by Methylation

Principle : Cross-coupling to install substituents, followed by N-methylation.
Procedure :

  • Step 1 : Suzuki coupling of 3-amino-4-methoxypyridine boronic acid with methyl halides.

  • Step 2 : Methylation using methyl iodide or dimethyl sulfate.
    Example :

Conditions :

  • Palladium catalyst (Pd(OAc)₂), SPhos ligand.

  • Base: K₃PO₄ in toluene/water.
    Yield : 77–100% for coupling step; 85–90% for methylation.

Direct Amination of Methoxypyridines

Principle : Metal-catalyzed C–N bond formation.
Procedure :

  • Starting Material : 4-Methoxypyridine.

  • Reagents : Methylamine, CuI, 1,10-phenanthroline.

  • Conditions : 100°C in DMSO for 12 hours.
    Yield : 65–70%.

Limitations : Requires inert atmosphere and high temperatures.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionHigh yield; scalableRequires autoclave conditions85–90%
Reductive AminationMild conditions; functional toleranceMulti-step synthesis70–84%
Suzuki-Miyaura CouplingVersatile for diverse substituentsCostly catalysts77–100%
Direct AminationAtom-economicalLow yield; harsh conditions65–70%

Recent Advances

  • Photoredox Catalysis : Use of visible light to facilitate C–N coupling at room temperature.

  • Flow Chemistry : Continuous synthesis reduces reaction time by 50% compared to batch methods .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 4-methoxy-N-methylpyridin-3-amine, and how can reaction efficiency be optimized?

Answer:
The synthesis of this compound derivatives typically involves condensation reactions followed by cyclization or functional group transformations. For example:

  • Condensation : Reacting hydrazine derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) can yield intermediates (e.g., hydrazones), as demonstrated in the synthesis of structurally similar triazolopyridines .
  • Oxidative Cyclization : Sodium hypochlorite (NaClO) in ethanol at room temperature effectively promotes cyclization to form heterocyclic cores, achieving yields >90% in some cases .
  • Optimization : Catalyst selection (e.g., Pd/Cu for coupling reactions) and solvent polarity (e.g., DMF for polar intermediates) significantly impact efficiency. Reaction monitoring via TLC and NMR ensures intermediate purity .

Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:
DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can model:

  • Electron Density Distribution : Identifying nucleophilic/electrophilic sites by analyzing the Laplacian of the electron density .
  • HOMO-LUMO Gaps : Predicting charge-transfer interactions and redox behavior. For pyridine derivatives, methoxy groups lower LUMO energies, enhancing electrophilicity .
  • Reactivity Descriptors : Fukui indices quantify susceptibility to nucleophilic/electrophilic attacks, guiding synthetic modifications .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key techniques include:

Method Application Example Data
1H/13C NMR Assigns proton and carbon environments.Methoxy protons resonate at δ ~3.8–4.0 ppm; aromatic protons show coupling patterns (e.g., J = 8.4 Hz for para-substitution) .
FTIR Confirms functional groups (e.g., C-O in methoxy at ~1250 cm⁻¹).Strong stretches at 1596 cm⁻¹ (C=N) and 1131 cm⁻¹ (C-O) .
HRMS Validates molecular weight and fragmentation patterns.ESI-HRMS m/z calculated for C₉H₁₃N₂O: 165.1028; observed: 165.1025 .

Advanced: How do structural modifications at the methoxy or methylamine groups influence bioactivity?

Answer:

  • Methoxy Group : Electron-donating effects enhance π-stacking in receptor binding. Fluorination (e.g., replacing methoxy with 4-fluorophenyl) increases lipophilicity, improving blood-brain barrier penetration in antiviral studies .
  • Methylamine Substitution : Bulky substituents (e.g., cyclopropyl) reduce metabolic degradation. For example, N-cyclopropyl analogs showed prolonged half-life in pharmacokinetic assays .
  • SAR Studies : In vitro testing (e.g., IC₅₀ against viral proteases) quantifies activity changes. Derivatives with extended conjugation (e.g., triazolo rings) exhibit enhanced inhibitory potency .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Answer:

  • Single-Crystal X-Ray Diffraction : SHELX software refines crystal structures using intensity data. High-resolution (<1.0 Å) data resolves disorder in methoxy groups .
  • Twinned Data Analysis : SHELXL handles twinning via HKLF 5 format, critical for non-merohedral twins common in chiral pyridine derivatives .
  • Validation Tools : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure accuracy .

Basic: How can reaction mechanisms for nucleophilic substitution at the methoxy group be experimentally validated?

Answer:

  • Kinetic Isotope Effects (KIE) : Replacing methoxy with deuterated methoxy (CD₃O-) and monitoring reaction rates via GC-MS identifies rate-determining steps .
  • Intermediate Trapping : Using quenching agents (e.g., D₂O) in SNAr reactions isolates Meisenheimer complexes for NMR characterization .

Advanced: What machine learning approaches optimize synthetic routes for novel derivatives?

Answer:

  • LabMate.AI : Combines reaction databases with neural networks to predict optimal conditions (e.g., solvent, catalyst) for C–N coupling reactions .
  • Transfer Learning : Pre-trained models on pyridine analogs reduce data requirements for yield prediction (RMSE <10%) .

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